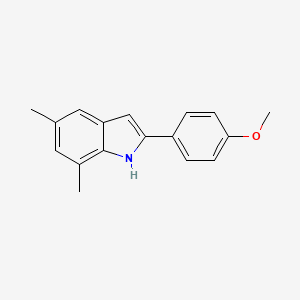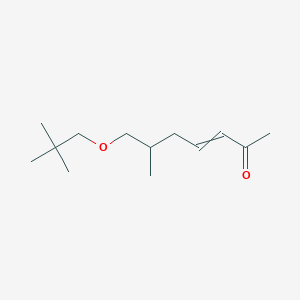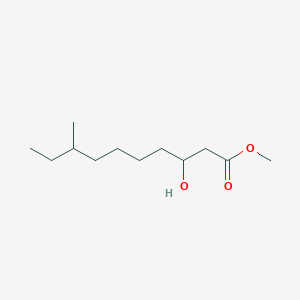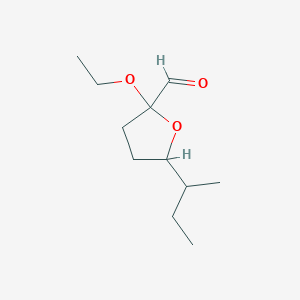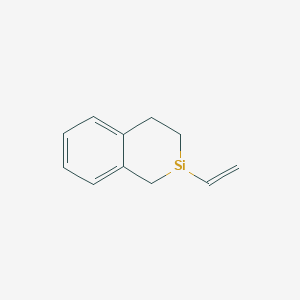
2-Ethenyl-1,2,3,4-tetrahydro-2-benzosilin-2-yl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Ethenyl-1,2,3,4-tetrahydro-2-benzosilin-2-yl is an organosilicon compound that features a unique structure combining a tetrahydrobenzene ring with a silicon atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethenyl-1,2,3,4-tetrahydro-2-benzosilin-2-yl typically involves the reaction of a silicon-containing precursor with a tetrahydrobenzene derivative. One common method is the hydrosilylation of 1,2,3,4-tetrahydrobenzene with a vinylsilane in the presence of a platinum catalyst. The reaction is usually carried out under mild conditions, with temperatures ranging from 25°C to 50°C and atmospheric pressure.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters and increased yield. The use of automated systems and advanced catalysts can further enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
2-Ethenyl-1,2,3,4-tetrahydro-2-benzosilin-2-yl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can convert the vinyl group to an ethyl group.
Substitution: The silicon atom can undergo nucleophilic substitution reactions, leading to the formation of various functionalized derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Typical reducing agents are lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophiles such as Grignard reagents and organolithium compounds are often used.
Major Products Formed
Oxidation: Silanol derivatives.
Reduction: Ethyl-substituted derivatives.
Substitution: Functionalized silicon-containing compounds.
科学的研究の応用
2-Ethenyl-1,2,3,4-tetrahydro-2-benzosilin-2-yl has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organosilicon compounds.
Biology: Investigated for its potential as a bioactive molecule in medicinal chemistry.
Medicine: Explored for its potential use in drug delivery systems due to its unique structural properties.
Industry: Utilized in the development of advanced materials, such as silicone-based polymers and resins.
作用機序
The mechanism of action of 2-Ethenyl-1,2,3,4-tetrahydro-2-benzosilin-2-yl involves its interaction with various molecular targets. The silicon atom can form strong bonds with oxygen and carbon, allowing the compound to participate in various biochemical pathways. The vinyl group can undergo polymerization reactions, leading to the formation of long-chain polymers with unique properties.
類似化合物との比較
Similar Compounds
2-Ethenyl-1,2,3,4-tetrahydro-2-benzosilin-2-yl: Unique due to the presence of both a tetrahydrobenzene ring and a silicon atom.
This compound derivatives: Functionalized derivatives with various substituents on the silicon atom.
Vinylsilane compounds: Similar in structure but lack the tetrahydrobenzene ring.
Uniqueness
This compound is unique due to its combination of a tetrahydrobenzene ring and a silicon atom, which imparts distinct chemical and physical properties. This makes it a valuable compound for research and industrial applications.
特性
CAS番号 |
62381-49-1 |
|---|---|
分子式 |
C11H13Si |
分子量 |
173.31 g/mol |
InChI |
InChI=1S/C11H13Si/c1-2-12-8-7-10-5-3-4-6-11(10)9-12/h2-6H,1,7-9H2 |
InChIキー |
RNTHWUAUXVDPPE-UHFFFAOYSA-N |
正規SMILES |
C=C[Si]1CCC2=CC=CC=C2C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-{[(Thiophen-2-yl)methylidene]amino}pyrimidine-2,4(1H,3H)-dione](/img/structure/B14517131.png)
![1,1,1-Trifluoro-N-[2-fluoro-4-(phenylsulfanyl)phenyl]methanesulfonamide](/img/structure/B14517136.png)
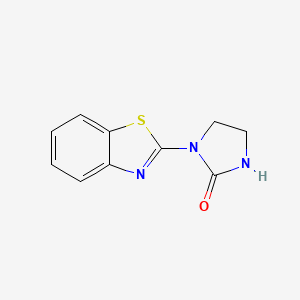
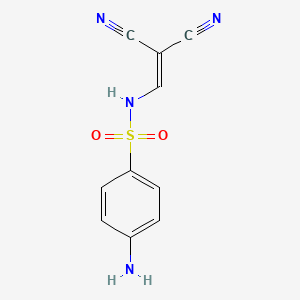
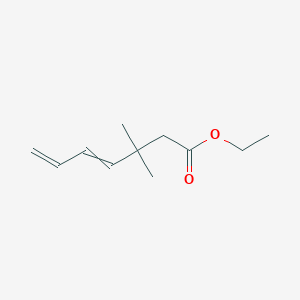
![5-[Bis(2-fluoroethyl)amino]-6-methoxypyrimidin-2(1H)-one](/img/structure/B14517177.png)
![1,4,5-Trimethyl-4-(phenylsulfanyl)-3-oxabicyclo[3.1.0]hexan-2-one](/img/structure/B14517186.png)
![(5E,7Z,9Z)-6-chlorobenzo[8]annulene](/img/structure/B14517187.png)
